2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
Description
This compound is a pyrido[3,2-d]pyrimidine derivative characterized by a 4-fluorobenzyl group at position 3 and an N-phenethylacetamide side chain. Its structure combines a bicyclic pyrido-pyrimidine core with a fluorinated aromatic substituent and a phenethylamide moiety, features often associated with enhanced bioavailability and target binding in medicinal chemistry .
Properties
CAS No. |
921778-27-0 |
|---|---|
Molecular Formula |
C24H21FN4O3 |
Molecular Weight |
432.455 |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C24H21FN4O3/c25-19-10-8-18(9-11-19)15-29-23(31)22-20(7-4-13-27-22)28(24(29)32)16-21(30)26-14-12-17-5-2-1-3-6-17/h1-11,13H,12,14-16H2,(H,26,30) |
InChI Key |
KDBSAPJHTMYWEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could provide insights into the potential biochemical roles of this compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes or cofactors and to have effects on metabolic flux or metabolite levels.
Biological Activity
The compound 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido-pyrimidine core with various substituents that may influence its biological activity. The presence of the 4-fluorobenzyl group is particularly notable as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as serine proteases, which play crucial roles in various physiological processes.
- Neuroprotective Effects : Its potential to penetrate the blood-brain barrier opens avenues for research into neuroprotective applications.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound may disrupt signaling pathways critical for cancer cell growth.
- Enzyme Interaction : By binding to the active sites of target enzymes, it prevents substrate access and subsequent catalytic activity.
- Modulation of Neurotransmitter Systems : Its structural properties suggest potential interactions with neurotransmitter receptors, which could mediate neuroprotective effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives. Here are key findings relevant to the compound :
Discussion
The biological activity of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is promising but requires further investigation to fully elucidate its pharmacodynamics and therapeutic potential. The diversity in its mechanism of action highlights its versatility as a lead compound for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- Pyrido[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine: The compound 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide (ChemSpider ID: 879138-87-1) shares the 4-fluorobenzyl group but replaces the pyrido core with a thieno[3,2-d]pyrimidine ring. This substitution introduces sulfur into the aromatic system, which may alter electronic properties and metabolic stability .
- Tetrahydropyrimidine Derivatives: Compounds like 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (compound 51) feature a partially saturated pyrimidine ring.
Substituent Effects
- Fluorinated Groups: The 4-fluorobenzyl group is conserved across multiple analogs (e.g., compound 51 and the thieno-pyrimidine derivative). Fluorination typically enhances lipophilicity and resistance to oxidative metabolism, improving pharmacokinetic profiles .
- Acetamide Side Chains: The N-phenethylacetamide side chain in the target compound differs from the 3-methoxypropyl group in the thieno-pyrimidine analog. The phenethyl group’s bulkier aromatic structure may enhance binding to hydrophobic pockets in biological targets compared to smaller alkoxy chains .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to those for compound 51 (EDC/HOBt-mediated coupling) or the thieno-pyrimidine analog (multistep functionalization) .
- Biological Potential: While direct data are unavailable, the fluorobenzyl group’s prevalence in kinase inhibitors (e.g., EGFR or VEGFR targets) and the pyrido-pyrimidine core’s rigidity suggest possible anticancer or anti-inflammatory activity .
- Optimization Opportunities: Substituting the phenethyl group with smaller alkyl chains (e.g., methoxypropyl) could improve solubility, as seen in the thieno-pyrimidine analog .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are critical?
The synthesis typically involves multi-step reactions:
- Substitution : Reacting nitroarenes with fluorobenzyl derivatives under alkaline conditions to introduce the 4-fluorobenzyl group .
- Reduction : Iron powder in acidic media reduces nitro intermediates to amines, as seen in analogous pyrimidine syntheses .
- Condensation : Coupling the amine intermediate with acetamide derivatives using condensing agents like EDC·HCl and HOBt·H₂O .
Key Considerations : Optimize reaction pH for substitution (alkaline conditions) and monitor intermediates via TLC or HPLC to ensure purity .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm and pyrido-pyrimidine carbonyls at δ 165–170 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in structurally similar acetamide derivatives .
- Mass Spectrometry : High-resolution LC-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 475.18) .
Q. What methodologies ensure purity assessment and quantify impurities?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate the compound from byproducts like unreacted fluorobenzyl intermediates .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) percentages must align with theoretical values (e.g., C: 63.4%, H: 4.5%, N: 11.8%) .
Advanced Research Questions
Q. How can researchers address discrepancies in synthetic yields reported across studies?
Contradictions often arise from:
- Reagent Ratios : Excess condensing agents (e.g., EDC·HCl) may improve coupling efficiency but require post-reaction quenching to avoid side reactions .
- Temperature Control : Reduction steps with iron powder are exothermic; maintaining 25–30°C prevents decomposition .
Methodological Fix : Use design of experiments (DoE) to test variables like solvent polarity (DMF vs. THF) and catalyst loading .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : Co-crystallization with succinic acid improves aqueous solubility (tested in pyrimidine analogs) .
- Lipophilicity Modifications : Introducing polar groups (e.g., hydroxyl or morpholine) to the phenethyl moiety reduces logP while retaining target affinity .
- Nanoformulation : Encapsulation in PEGylated liposomes enhances plasma half-life, as shown in related dihydropyridines .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Fluorobenzyl Group : Replacement with chlorobenzyl reduces target binding (IC₅₀ increases from 12 nM to >1 μM in kinase assays), indicating its role in hydrophobic interactions .
- Acetamide Linker : Substituting N-phenethyl with N-cyclohexyl decreases metabolic stability (t₁/₂ < 1 hr in liver microsomes) .
Method : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .
Q. What experimental designs are recommended for pharmacokinetic (PK) profiling?
- In Vivo PK : Administer 10 mg/kg (IV/oral) in rodent models; collect plasma samples at 0.5, 2, 6, 12, and 24 hr. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) .
- Tissue Distribution : Radiolabel the compound with ¹⁴C at the pyrimidine ring; autoradiography tracks accumulation in target organs .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay Conditions : Standardize ATP concentrations (e.g., 10 μM for kinase assays) to minimize variability .
- Data Normalization : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-lab results .
- Meta-Analysis : Apply statistical tools (e.g., R/Bioconductor) to aggregate data from PubChem and ChEMBL, adjusting for assay type (e.g., cell-free vs. cell-based) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
